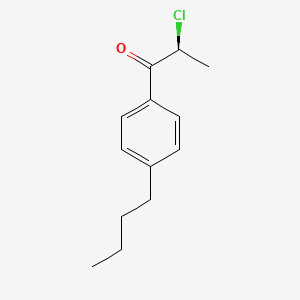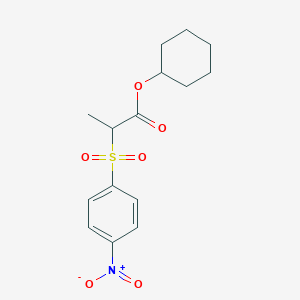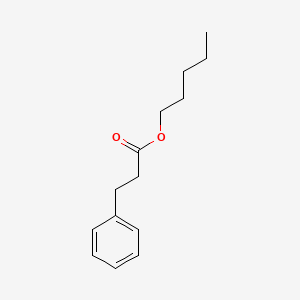
1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and research applications due to its unique chemical structure and properties .
Métodos De Preparación
The synthesis of 1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide typically involves the quaternization of 1-ethyl-4-hexadecylpiperazine with methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.
Substitution: The bromide ion can be substituted with other anions, changing the compound’s characteristics. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound’s surfactant properties make it useful in biological studies, particularly in cell membrane research.
Industry: The compound is used in the formulation of various industrial products, including detergents and emulsifiers
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide involves its interaction with cell membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This interaction is primarily due to the compound’s amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane .
Comparación Con Compuestos Similares
1-Ethyl-4-hexadecyl-1-methylpiperazin-1-ium bromide can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide: Similar surfactant properties but different alkyl chain length.
Benzalkonium chloride: Commonly used as a disinfectant and preservative.
Tetrabutylammonium bromide: Used in phase transfer catalysis. The uniqueness of this compound lies in its specific alkyl chain length and piperazine ring, which confer distinct properties and applications
Propiedades
Número CAS |
184865-52-9 |
|---|---|
Fórmula molecular |
C23H49BrN2 |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
1-ethyl-4-hexadecyl-1-methylpiperazin-1-ium;bromide |
InChI |
InChI=1S/C23H49N2.BrH/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-20-22-25(3,5-2)23-21-24;/h4-23H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
FEIKZRAKJZJWKC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCN1CC[N+](CC1)(C)CC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)




![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)






